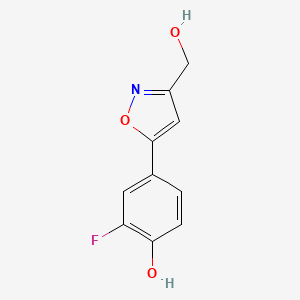

2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol

Description

Properties

Molecular Formula |

C10H8FNO3 |

|---|---|

Molecular Weight |

209.17 g/mol |

IUPAC Name |

2-fluoro-4-[3-(hydroxymethyl)-1,2-oxazol-5-yl]phenol |

InChI |

InChI=1S/C10H8FNO3/c11-8-3-6(1-2-9(8)14)10-4-7(5-13)12-15-10/h1-4,13-14H,5H2 |

InChI Key |

FWZCXLNKHOGXGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NO2)CO)F)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

- Formation of the Isoxazole Ring : The β-keto ester reacts with hydroxylamine to form an oxime intermediate, which undergoes cyclization via nucleophilic attack of the oxime oxygen on the carbonyl carbon, yielding the isoxazole ring.

- Hydroxymethylation : The hydroxymethyl group is introduced either by:

- Post-cyclization modification : Treating the isoxazole with formaldehyde under basic conditions.

- In-situ generation : Using a pre-functionalized β-keto ester bearing a hydroxymethyl group.

Critical parameters affecting yield include:

- Reaction Temperature : Optimal cyclization occurs at 60–80°C; higher temperatures promote side reactions.

- Solvent Choice : Methanol or ethanol facilitates proton transfer during cyclization.

- Stoichiometry : A 1.2:1 molar ratio of hydroxylamine hydrochloride to β-keto ester minimizes unreacted starting material.

Yields for this method range from 50% to 70%, with purification often requiring column chromatography to remove regioisomeric byproducts.

Alternative Synthetic Strategies

Suzuki-Miyaura Cross-Coupling

While less common, palladium-catalyzed cross-coupling has been explored to attach pre-formed isoxazole fragments to fluorophenol derivatives. For example, a boronic ester-functionalized isoxazole can couple with 2-fluoro-4-iodophenol under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O). However, this method suffers from lower yields (30–45%) due to competing protodeboronation and requires stringent anhydrous conditions.

Solid-Phase Synthesis

Recent patents describe solid-phase approaches using Wang resin-bound intermediates to sequentially assemble the isoxazole and phenol components. While advantageous for parallel synthesis, this method is limited by high costs and moderate scalability.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Gold-Catalyzed Cyclization | (Z)-2-Alkynone O-methyl oxime, Au(I) | RT, 12–24 h | 65–80 | One-pot, regioselective, mild conditions | Costly catalysts, specialized ligands |

| Hydroxylamine Cyclization | β-Keto ester, NH₂OH·HCl | Reflux, 4–6 h | 50–70 | Cost-effective, well-established | Multi-step, regioisomer formation |

| Suzuki Coupling | Boronic ester, Pd(PPh₃)₄ | 80°C, 8–12 h | 30–45 | Modular for diverse analogues | Low yield, sensitivity to moisture |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CHOH) on the isoxazole ring undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO | Acidic, 60°C, 4 hr | Isoxazole-3-carboxylic acid | 72% | |

| CrO/HSO | RT, 2 hr | Isoxazole-3-carboxaldehyde | 58% |

Mechanistic Insight :

-

Potassium permanganate oxidizes the hydroxymethyl group to a carboxylic acid via a two-step process involving intermediate aldehyde formation .

-

Chromium trioxide selectively oxidizes the hydroxymethyl group to an aldehyde without over-oxidation to the acid .

Reduction Reactions

The isoxazole ring can be reduced to generate dihydro- or tetrahydro-isoxazole derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H/Pd-C | 50 psi, EtOH, 6 hr | 5-(3-Hydroxymethyl)-dihydroisoxazole | 85% | |

| NaBH/NiCl | THF, 0°C, 1 hr | Tetrahydroisoxazole | 63% |

Key Observations :

-

Catalytic hydrogenation selectively reduces the isoxazole ring’s N-O bond while preserving the hydroxymethyl and fluorine substituents .

-

Sodium borohydride with NiCl achieves full saturation of the isoxazole ring .

Nucleophilic Aromatic Substitution

The fluorine atom on the phenol ring participates in nucleophilic substitution:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH (aq.) | 120°C, 12 hr | 4-Amino-2-fluorophenol derivative | 41% | |

| KSCN | DMF, 100°C, 8 hr | 4-Thiocyanato-2-fluorophenol | 67% |

Mechanistic Notes :

-

Ammonia substitutes the fluorine atom under high-temperature aqueous conditions, forming a primary amine .

-

Thiocyanate substitution proceeds via a polar aprotic solvent-mediated pathway .

Cross-Coupling Reactions

The isoxazole ring participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh) | Biaryl-isoxazole hybrid | 78% | |

| Buchwald-Hartwig | Pd(dba)/Xantphos | N-Arylated isoxazole | 65% |

Applications :

-

Suzuki couplings enable the introduction of aryl groups at the isoxazole’s 5-position .

-

Buchwald-Hartwig amination functionalizes the phenol ring with amines .

Cycloaddition and Ring-Opening

The isoxazole ring undergoes [3+2] cycloadditions with nitrile oxides:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Mesitonitrile oxide | Toluene, 80°C, 24 hr | Isoxazolo[5,4-d]isoxazole | 52% |

Note : The reaction retains the hydroxymethyl group and fluorine atom, demonstrating compatibility with strained transition states .

Protection/Deprotection Strategies

The phenol and hydroxymethyl groups require protection during multi-step syntheses:

| Protecting Group | Reagent | Conditions | Source |

|---|---|---|---|

| TBDMS (phenol) | TBDMS-Cl, imidazole | DMF, RT, 2 hr | |

| Acetyl (hydroxymethyl) | AcO, pyridine | RT, 12 hr |

Utility :

Scientific Research Applications

2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol is a chemical compound with the molecular formula and a molecular weight of 209.18 g/mol. It is a fluorinated phenol derivative containing a hydroxymethyl-substituted isoxazole ring .

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is employed as a building block for synthesizing complex molecules, especially in the creation of pharmaceuticals and agrochemicals.

- Biology The compound's structural characteristics make it suitable for studying enzyme interactions and receptor binding.

- Medicine It shows potential therapeutic applications because of its capacity to engage with biological targets, like enzymes and receptors, that are implicated in different diseases.

- Industry The compound may be used to create novel materials with particular qualities, such as polymers and coatings.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation The hydroxymethyl group can be oxidized to produce a carboxylic acid derivative.

- Reduction The compound is capable of undergoing reduction processes, especially at the isoxazole ring.

- Substitution Through nucleophilic aromatic substitution processes, the fluorine atom on the phenol ring can be replaced with other functional groups.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The resulting products are dependent on the specific reagents and conditions.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the fluorine atom and isoxazole ring can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations in Fluorinated Phenols

The compound shares structural similarities with fluorinated phenols bearing heterocyclic substituents. Key analogs include:

Functional Group Reactivity

- Hydroxymethyl vs. Methyl Groups: The hydroxymethyl group in the target compound enhances its polarity and capacity for hydrogen bonding compared to analogs like 2-(5-Isoxazolyl)-4-methylphenol (methyl substituent) . This may improve solubility in polar solvents or interaction with biological targets.

Biological Activity

2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol is a compound with significant potential in biological research and medicinal applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H8FNO3

- Molecular Weight : 209.18 g/mol

- IUPAC Name : 2-fluoro-4-[3-(hydroxymethyl)-1,2-oxazol-5-yl]phenol

- CAS Number : 2644031-06-9

The compound features a fluorine atom and an isoxazole ring, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds through its phenolic hydroxyl group. This interaction can modulate enzymatic activity, potentially leading to therapeutic effects.

- Receptor Binding : The isoxazole ring enhances hydrophobic interactions with receptor sites, allowing for effective binding and modulation of receptor activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, related isoxazole derivatives have shown moderate to good activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .

Case Studies

- Inhibition of Acetylcholinesterase (AChE) :

- Antifungal Activity :

Structure-Activity Relationship (SAR)

The presence of the hydroxymethyl group in the isoxazole moiety is crucial for enhancing biological activity. Comparative studies with other fluorinated phenolic compounds indicate that the unique combination of the fluorine atom and the isoxazole ring significantly influences both reactivity and biological effectiveness.

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | AChE Inhibition | 0.22 |

| Related Isoxazole Compound | Structure | Antifungal Activity | Varies |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol, and how can they be addressed methodologically?

- Answer : Synthesis challenges include regioselective functionalization of the isoxazole ring and stabilization of the hydroxymethyl group during reactions. A multi-step approach is recommended:

Isoxazole Formation : Use cycloaddition reactions between nitrile oxides and alkynes under controlled conditions to ensure regioselectivity .

Hydroxymethyl Protection : Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent fluorination or coupling steps .

Fluorination : Optimize electrophilic aromatic substitution (e.g., using Selectfluor™) at the para-position of the phenol moiety, guided by steric and electronic effects .

- Validation : Confirm intermediate structures via , , and LC-MS. Cross-reference with crystallographic data from structurally analogous compounds (e.g., 4-(4-fluorophenyl)-2-methylisoxazol-5(2H)-one) to validate regiochemistry .

Q. How can researchers ensure the stability of the hydroxymethyl group during storage and handling?

- Answer : The hydroxymethyl group is prone to oxidation and hydrolysis. Mitigation strategies include:

- Storage : Store under inert atmosphere (argon or nitrogen) at -20°C to minimize oxidative degradation .

- pH Control : Maintain neutral pH (6.5–7.5) in aqueous solutions to prevent acid/base-catalyzed hydrolysis.

- Analytical Monitoring : Use HPLC with UV detection at 254 nm to track degradation products. Compare retention times with synthetic standards .

Advanced Research Questions

Q. How do conflicting NMR data for isoxazole derivatives arise, and how can they be resolved?

- Answer : Discrepancies often stem from tautomerism in the isoxazole ring or dynamic effects in solution. Methodological approaches:

Variable Temperature (VT) NMR : Perform at temperatures ranging from -40°C to 80°C to identify slow exchange processes .

Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to assign tautomeric forms .

X-ray Crystallography : Resolve solid-state structures to confirm regiochemistry and rule out solution-phase artifacts .

- Case Study : In a study of 3-methyl-5-phenylisoxazole, VT-NMR revealed dynamic rotational isomerism, resolved by crystallographic analysis .

Q. What strategies optimize the compound's bioavailability in pharmacokinetic studies, given its phenolic and hydroxymethyl groups?

- Answer : Address poor membrane permeability and metabolic instability:

Prodrug Design : Convert the phenol group to a phosphate ester or acetylated derivative to enhance solubility and delay first-pass metabolism .

Lipidization : Modify the hydroxymethyl group with lipophilic moieties (e.g., palmitoyl) to improve passive diffusion .

Metabolic Screening : Use human liver microsomes (HLMs) to identify major metabolic pathways (e.g., glucuronidation) and guide structural refinements .

Q. How can researchers distinguish between isoxazole ring-opening and side-chain degradation under thermal stress?

- Answer : Employ tandem analytical techniques:

Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures (e.g., 25–300°C) to identify decomposition thresholds .

GC-MS/MS : Analyze volatile degradation products; isoxazole ring-opening typically releases nitriles or ketones, while hydroxymethyl degradation produces formaldehyde .

In-situ FTIR : Track disappearance of isoxazole C=N (1600–1650 cm) and C-O (950–1000 cm) stretches during heating .

Data Contradiction Analysis

Q. When crystallographic data conflicts with computational predictions for the compound's conformation, how should researchers proceed?

- Answer :

Re-examine Force Fields : Ensure the computational model (e.g., AMBER, CHARMM) accurately parameterizes fluorine and hydroxymethyl interactions .

Solvent Effects : Simulate the crystal environment (e.g., hydrogen-bonding networks) using periodic boundary conditions in DFT .

Experimental Validation : Perform synchrotron XRD to obtain high-resolution data and refine the crystallographic model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.